N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
CAS No.: 2548980-10-3
Cat. No.: VC11828136
Molecular Formula: C13H18N6O2S
Molecular Weight: 322.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548980-10-3 |
|---|---|
| Molecular Formula | C13H18N6O2S |
| Molecular Weight | 322.39 g/mol |
| IUPAC Name | N-methyl-N-[[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C13H18N6O2S/c1-18(22(20,21)10-2-3-10)5-9-6-19(7-9)13-11-4-16-17-12(11)14-8-15-13/h4,8-10H,2-3,5-7H2,1H3,(H,14,15,16,17) |
| Standard InChI Key | LYVHMAXWSKVHFE-UHFFFAOYSA-N |
| SMILES | CN(CC1CN(C1)C2=NC=NC3=C2C=NN3)S(=O)(=O)C4CC4 |
| Canonical SMILES | CN(CC1CN(C1)C2=NC=NC3=C2C=NN3)S(=O)(=O)C4CC4 |
Introduction
The compound N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is a heterocyclic sulfonamide derivative with potential applications in medicinal chemistry. Its structure combines a pyrazolo[3,4-d]pyrimidine core, an azetidine ring, and a cyclopropanesulfonamide moiety, which are known to impart biological activity. This compound is of interest for its potential pharmacological properties, including antifungal, anticancer, and antimicrobial activities.
This article provides a detailed overview of the compound’s chemical structure, synthesis, characterization, and potential biological applications.
Molecular Formula:
Molecular Weight:
Approximately 311.37 g/mol.
Synthesis
The synthesis of this compound involves multistep reactions combining heterocyclic chemistry and sulfonamide functionalization. The general synthetic steps include:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core:
-
Condensation of appropriate pyrazole derivatives with formamidine or guanidine precursors under acidic conditions.
-
Cyclization reactions to yield the bicyclic pyrazolo[3,4-d]pyrimidine system.
-
-
Introduction of the Azetidine Ring:
-
Functionalization at the 4-position of the pyrazolo[3,4-d]pyrimidine with azetidinylmethyl groups using alkylating agents such as azetidine derivatives.
-
-
Sulfonamide Functionalization:
-
Reaction of cyclopropanesulfonyl chloride with the secondary amine group in the molecule to form the final sulfonamide moiety.
-
General Reaction Scheme:
Characterization
The compound can be characterized using various analytical techniques:
Spectroscopic Data:
-
NMR Spectroscopy:
-
-NMR: Signals corresponding to methyl groups (N-methyl), aromatic protons (pyrazolo[3,4-d]pyrimidine), and cyclopropane protons.
-
-NMR: Peaks for carbon atoms in the pyrazole ring, azetidine ring, and sulfonamide group.
-
-
IR Spectroscopy:
-
Characteristic absorption bands for sulfonamide () stretching vibrations (~1150–1350 cm).
-
-
Mass Spectrometry:
-
Molecular ion peak at m/z 311 confirming molecular weight.
-
Fragmentation patterns supporting structural integrity.
-
Crystallography:
X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the molecule.
Antifungal Activity
Sulfonamides are known for their antifungal properties by targeting folate biosynthesis pathways in fungi. The pyrazolo[3,4-d]pyrimidine scaffold enhances this activity by inhibiting specific fungal enzymes.
Antimicrobial Activity
Cyclopropanesulfonamides exhibit broad-spectrum antimicrobial activity due to their ability to disrupt bacterial cell wall synthesis or metabolic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume